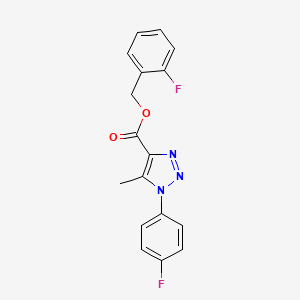![molecular formula C15H12N4OS B2453960 4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯甲酰胺 CAS No. 896699-18-6](/img/new.no-structure.jpg)
4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is a compound that belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
科学研究应用
It has shown promise as an antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant agent . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development. Additionally, its unique structure allows for modifications that can enhance its biological activity and selectivity .
作用机制
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been known to target a variety of enzymes and receptors, including protein kinases and dihydrofolate reductase .
Mode of Action
Quinazolinones are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some quinazolinones have been found to inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters .
Biochemical Pathways
For example, inhibition of MAOs can affect the metabolism of neurotransmitters, potentially impacting neurological function .
Pharmacokinetics
The lipophilicity of quinazolinones is known to aid in their penetration through the blood-brain barrier, which could influence their distribution and bioavailability .
Result of Action
Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
生化分析
Biochemical Properties
Quinazolinone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, and anti-HIV properties . These properties suggest that 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the reported biological activities of quinazolinone derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinone derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed for the construction of quinazolin-4(1H)-one frameworks . This method is advantageous due to its high efficiency and the ability to construct complex quinazoline structures in a single step.
化学反应分析
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities .
相似化合物的比较
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is unique among quinazoline derivatives due to its specific structure and biological activity. Similar compounds include other quinazolinones, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, which exhibit different pharmacological activities . The unique sulfur-containing moiety in 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide contributes to its distinct biological properties and potential therapeutic applications .
属性
CAS 编号 |
896699-18-6 |
|---|---|
分子式 |
C15H12N4OS |
分子量 |
296.35 |
IUPAC 名称 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChI 键 |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


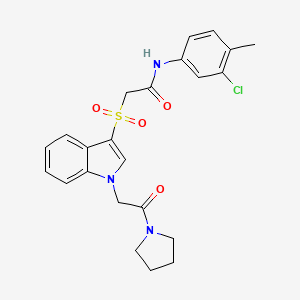
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)
![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
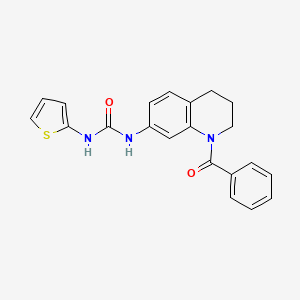
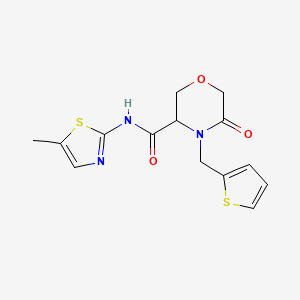
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2453889.png)
![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)
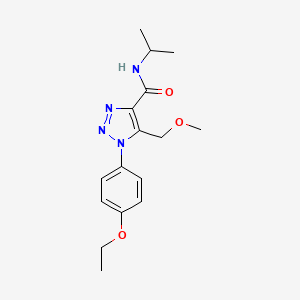
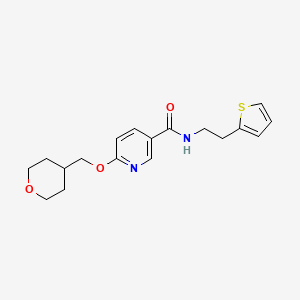
![(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453896.png)
![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)
